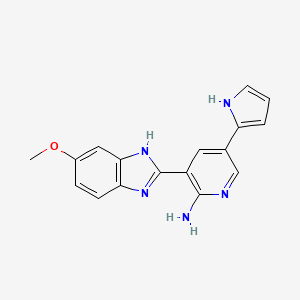
2-t-butyl-4-iodo-1-methyl-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-tert-butyl-4-iodo-1-methylimidazole is a substituted imidazole compound. Imidazoles are a class of heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of a tert-butyl group at position 2, an iodine atom at position 4, and a methyl group at position 1. These substitutions can significantly influence the chemical and physical properties of the compound, making it useful in various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the lithiation of 1-methylimidazole followed by treatment with a halogen reagent such as iodine . The reaction conditions are mild, allowing for the inclusion of various functional groups .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Análisis De Reacciones Químicas
Types of Reactions
2-tert-butyl-4-iodo-1-methylimidazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Cyclization Reactions: The imidazole ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as potassium fluoride in diglyme with 18-crown-6 ether can be used to replace the iodine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield 2-tert-butyl-4-fluoro-1-methylimidazole .
Aplicaciones Científicas De Investigación
2-tert-butyl-4-iodo-1-methylimidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of agrochemicals and functional materials.
Mecanismo De Acción
The mechanism of action of 2-tert-butyl-4-iodo-1-methylimidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but the presence of the iodine atom and the tert-butyl group can influence its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-tert-butyl-4-fluoro-1-methylimidazole
- 2-tert-butyl-4-chloro-1-methylimidazole
- 2-tert-butyl-4-bromo-1-methylimidazole
Uniqueness
2-tert-butyl-4-iodo-1-methylimidazole is unique due to the presence of the iodine atom, which can significantly affect its reactivity and interactions compared to its fluoro, chloro, and bromo counterparts. The iodine atom is larger and more polarizable, which can enhance certain types of chemical reactions and interactions.
Propiedades
Fórmula molecular |
C8H13IN2 |
|---|---|
Peso molecular |
264.11 g/mol |
Nombre IUPAC |
2-tert-butyl-4-iodo-1-methylimidazole |
InChI |
InChI=1S/C8H13IN2/c1-8(2,3)7-10-6(9)5-11(7)4/h5H,1-4H3 |
Clave InChI |
UFSQAQCJRXJVJP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=NC(=CN1C)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(dimethylamino)ethyl]-4-hydroxybenzamide](/img/structure/B13869541.png)
![4-Chlorothieno[2,3-d]pyrimidine-6-carbonyl chloride](/img/structure/B13869549.png)





![3-Methoxy-4-[2-(4-methylpiperazin-1-yl)ethoxy]aniline](/img/structure/B13869599.png)

![tert-butyl N-[2-[(2-bromoacetyl)-(oxolan-3-yl)amino]ethyl]carbamate](/img/structure/B13869604.png)



